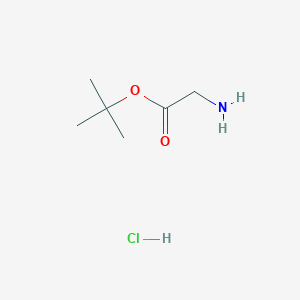

Glycine tert-butyl ester hydrochloride

概要

説明

Glycine tert-butyl ester hydrochloride is a chemical compound with the molecular formula C6H14ClNO2. It is a derivative of glycine, an amino acid, and is commonly used in peptide synthesis. The compound is known for its role as a parakeratosis inhibitor and is used in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

Glycine tert-butyl ester hydrochloride can be synthesized through several methods. One common method involves the reaction of tert butyl chloroacetate with sodium azide in an acetone-water mixture, followed by hydrogenation in the presence of a palladium-on-charcoal catalyst. The resulting product is then treated with phosphorous acid and ether to obtain glycine tert butyl ester .

Industrial Production Methods

In industrial settings, glycine tert butyl ester hydrochloride is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in crystalline form and stored under inert gas to prevent degradation .

化学反応の分析

Reaction Pathway

- Reactants : Glycine, tert-butyl acetate, perchloric acid

- Conditions : 0–10°C, 48–72 hours

- Key Steps :

| Scale | Yield | Reagent Ratios |

|---|---|---|

| 2,000 L reactor | 180–182 kg | 105 kg glycine : 180 kg HClO₄ : 1,400 L t-butyl acetate |

Boc Protection

- Reaction :

Tert-butyl glycinate reacts with di-tert-butyl dicarbonate (Boc₂O) under basic conditions: - Conditions : Room temperature, pH 7.5–8.5 .

- Yield : 99.6% purity (HPLC) with triethylamine as base .

Fmoc Protection

- Reaction :

Fluorenylmethyloxycarbonyl (Fmoc) groups are introduced using Fmoc-succinimide: - Yield : 99.3% purity (HPLC) .

Peptide Coupling Reactions

The compound is a precursor for peptide bond formation:

Aldol Reactions for β-Hydroxy-α-Amino Esters

Glycine tert-butyl ester participates in asymmetric aldol reactions to form bioactive intermediates:

Reaction with Aldehydes

- Catalyst : Cinchona alkaloid-derived phase-transfer catalysts.

- Substrates : Aromatic aldehydes (e.g., benzaldehyde).

- Outcome :

Radical Formation Under Irradiation

Exposure to γ-irradiation generates stable paramagnetic centers:

EPR Spectroscopy Findings

Example: Anticancer Agents

- Reaction : Coupling with 6-diazo-5-oxo-L-norleucine (DON) derivatives.

- Conditions : HATU-mediated amide bond formation.

- Outcome : Improved bioavailability and tumor targeting .

Deprotection Mechanisms

The tert-butyl group is cleaved under acidic conditions:

TFA-Mediated Deprotection

科学的研究の応用

Key Applications

- Synthesis of Peptides

- Drug Development

- Biochemical Research

- Cosmetic Formulations

- Chiral Amino Acid Synthesis

Data Tables

| Application Area | Description |

|---|---|

| Peptide Synthesis | Intermediate for synthesizing bioactive peptides |

| Drug Development | Creation of prodrugs for enhanced bioavailability |

| Biochemical Research | Assays for enzyme activity and protein interactions |

| Cosmetic Formulations | Moisturizing agent for skin hydration |

| Chiral Amino Acid Synthesis | Used in asymmetric synthesis for producing chiral compounds |

Case Studies

- Peptide Synthesis : A study demonstrated the use of this compound as an effective intermediate in synthesizing various peptides, showcasing its stability during reactions and high yield of desired products .

- Drug Formulation : Research highlighted the role of this compound in developing prodrugs that significantly improved the pharmacokinetic properties of several therapeutic agents, illustrating its importance in modern drug development strategies .

- Biochemical Assays : In a biochemical study, this compound was utilized to investigate enzyme kinetics, providing insights into metabolic pathways relevant to diseases such as diabetes and cancer .

作用機序

The mechanism of action of glycine tert butyl ester hydrochloride involves its role as a precursor in peptide synthesis. The compound interacts with various molecular targets, including enzymes involved in amino acid metabolism. It acts by providing a protected glycine moiety that can be incorporated into peptides without undergoing unwanted side reactions .

類似化合物との比較

Similar Compounds

- Glycine methyl ester hydrochloride

- L-Alanine tert butyl ester hydrochloride

- β-Alanine tert butyl ester hydrochloride

Uniqueness

Glycine tert-butyl ester hydrochloride is unique due to its specific structure, which provides stability and reactivity suitable for peptide synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it a preferred choice in various applications .

生物活性

Glycine tert-butyl ester hydrochloride (CAS Number: 27532-96-3) is a synthetic derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is recognized for its applications in peptide synthesis and as a parakeratosis inhibitor. The following sections provide a comprehensive overview of its biological activity, including biochemical properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄ClNO₂ |

| Molecular Weight | 132.18 g/mol |

| Melting Point | 141-143 °C |

| Solubility | Soluble in methanol and water |

This compound exhibits several biochemical activities:

- Parakeratosis Inhibition : This compound has been identified as a parakeratosis inhibitor, which suggests its potential in dermatological applications, particularly in the treatment of skin disorders characterized by abnormal keratinization .

- Peptide Synthesis : It serves as a stable precursor in peptide synthesis due to its unique structure, allowing for the incorporation of glycine into peptides without undergoing unwanted side reactions .

The mechanism through which this compound exerts its effects involves several pathways:

- Cell Signaling : As a glycine derivative, it influences cell signaling pathways that are critical for cellular functions such as metabolism and gene expression.

- Enzyme Interaction : The compound interacts with enzymes involved in amino acid metabolism, acting as a substrate or inhibitor depending on the context .

Case Studies and Applications

- Anticonvulsant Effects : Research highlighted the amplification of anticonvulsant effects when glycine esters were combined with GABA agonists. This suggests potential therapeutic applications in epilepsy treatment .

- Synthesis of Peptides : Studies have shown successful synthesis of various peptides using this compound as an intermediate, demonstrating its utility in pharmaceutical chemistry .

- Enantioselective Reactions : The compound has been utilized in enantioselective alkylation reactions, which are essential for producing chiral compounds used in drug development .

Summary of Scientific Research Applications

This compound has diverse applications across several fields:

- Chemistry : Used as an intermediate in the synthesis of peptides and other complex molecules.

- Biology : Involved in studies related to amino acid metabolism and protein synthesis.

- Pharmaceutical Industry : Important for the production of various pharmaceuticals and agrochemicals due to its stability and reactivity .

特性

IUPAC Name |

tert-butyl 2-aminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-6(2,3)9-5(8)4-7;/h4,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWULUXZFOQIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369336 | |

| Record name | tert-Butyl glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27532-96-3 | |

| Record name | Glycine tert-butyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27532-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。